molecular formula C50H58N6O12S2 B12324878 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid

Cat. No.: B12324878
M. Wt: 999.2 g/mol
InChI Key: SGKKPPGSCBIFAM-LVEGOFJQSA-N
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Description

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that combines a benzothiazepine ring with a piperazine moiety, linked through an ethoxyethanol chain and stabilized by (E)-but-2-enedioic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid typically involves multiple steps:

    Formation of Benzothiazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Piperazine Attachment: The benzothiazepine ring is then reacted with piperazine in the presence of a suitable catalyst.

    Ethoxyethanol Linkage: The resulting compound is further reacted with ethoxyethanol under specific conditions to form the desired linkage.

    Stabilization with (E)-but-2-enedioic Acid: Finally, the compound is stabilized by reacting it with (E)-but-2-enedioic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly on the benzothiazepine ring, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid has a wide range of applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects through multiple pathways:

    Molecular Targets: It interacts with specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol
  • 2-[2-(4-benzothiazepin-6-ylpiperidin-1-yl)ethoxy]ethanol

Uniqueness

  • Structural Features : The presence of the benzothiazepine ring combined with the piperazine moiety and ethoxyethanol linkage makes it unique.
  • Functional Properties : Its ability to undergo diverse chemical reactions and its potential therapeutic applications distinguish it from similar compounds.

Properties

Molecular Formula

C50H58N6O12S2

Molecular Weight

999.2 g/mol

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid

InChI

InChI=1S/2C21H25N3O2S.2C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+

InChI Key

SGKKPPGSCBIFAM-LVEGOFJQSA-N

Isomeric SMILES

C1N(CCN(C1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)CCOCCO.C1N(CCN(C1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)CCOCCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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